molecular formula C19H15BrN2O5 B5291313 prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B5291313
M. Wt: 431.2 g/mol
InChI Key: BCLMKMAYIWBDSM-GZTJUZNOSA-N
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Description

Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a prop-2-enyl group, a 3-bromobenzoyl amide, and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process:

    Formation of the 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting 3-bromobenzoyl chloride is then reacted with an appropriate amine to form the 3-bromobenzoyl amide.

    Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the 3-bromobenzoyl amide and 4-nitrobenzaldehyde in the presence of a base such as piperidine to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various chemical transformations.

    Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism by which prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromobenzoyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (E)-2-[(3-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
  • Prop-2-enyl (E)-2-[(3-fluorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

Uniqueness

Prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This can lead to the formation of unique derivatives with potentially novel properties.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-2-10-27-19(24)17(11-13-6-8-16(9-7-13)22(25)26)21-18(23)14-4-3-5-15(20)12-14/h2-9,11-12H,1,10H2,(H,21,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLMKMAYIWBDSM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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